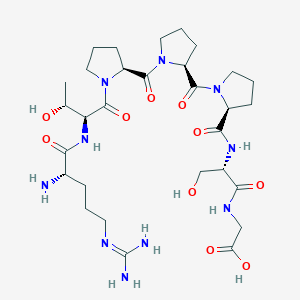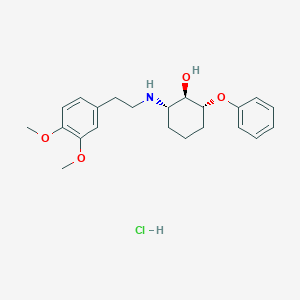
Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- is a chemical compound that is commonly used in scientific research. It is also known as Phenoxybenzamine hydrochloride, which is an alpha-adrenergic antagonist used to treat high blood pressure.
Mecanismo De Acción
Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- acts as an alpha-adrenergic antagonist by blocking the binding of norepinephrine and epinephrine to alpha-adrenergic receptors. This results in the relaxation of smooth muscle in blood vessels, leading to a decrease in blood pressure.
Efectos Bioquímicos Y Fisiológicos
Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- has been shown to have several biochemical and physiological effects. It has been shown to decrease blood pressure and heart rate in animal models. It has also been shown to decrease the contractility of smooth muscle in blood vessels, leading to vasodilation. Additionally, it has been shown to have anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- in lab experiments is its well-established mechanism of action as an alpha-adrenergic antagonist. This makes it a useful tool for investigating the role of alpha-adrenergic receptors in the cardiovascular system. However, one limitation is that it can have off-target effects on other receptors, which may complicate data interpretation.
Direcciones Futuras
There are several future directions for research on Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)-. One direction is to investigate its potential use in the treatment of other cardiovascular diseases, such as pulmonary hypertension. Another direction is to investigate its effects on other systems in the body, such as the immune system. Additionally, future research could focus on developing more selective alpha-adrenergic antagonists with fewer off-target effects.
Métodos De Síntesis
The synthesis of Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- involves the reaction of 2-chloro-1-(3,4-dimethylphenyl)ethanol with 2-phenoxyaniline in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Aplicaciones Científicas De Investigación
Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- has been extensively used in scientific research for its alpha-adrenergic blocking properties. It has been used in studies investigating the role of alpha-adrenergic receptors in the regulation of blood pressure, heart rate, and vascular tone. It has also been used in studies investigating the effects of alpha-adrenergic antagonists on the cardiovascular system in animal models.
Propiedades
Número CAS |
108692-73-5 |
|---|---|
Nombre del producto |
Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- |
Fórmula molecular |
C22H30ClNO4 |
Peso molecular |
407.9 g/mol |
Nombre IUPAC |
(1R,2S,6R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-6-phenoxycyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C22H29NO4.ClH/c1-25-19-12-11-16(15-21(19)26-2)13-14-23-18-9-6-10-20(22(18)24)27-17-7-4-3-5-8-17;/h3-5,7-8,11-12,15,18,20,22-24H,6,9-10,13-14H2,1-2H3;1H/t18-,20+,22+;/m0./s1 |
Clave InChI |
HNCKRYWYTNBNCO-BHRDPBMWSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)CCN[C@H]2CCC[C@H]([C@@H]2O)OC3=CC=CC=C3)OC.Cl |
SMILES |
COC1=C(C=C(C=C1)CCNC2CCCC(C2O)OC3=CC=CC=C3)OC.Cl |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC2CCCC(C2O)OC3=CC=CC=C3)OC.Cl |
Otros números CAS |
108692-73-5 |
Sinónimos |
(1-alpha,2-beta,6-beta)-2-((2-(3,4-Dimethylphenyl)ethyl)amino)-6-pheno xycyclohexanol HCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



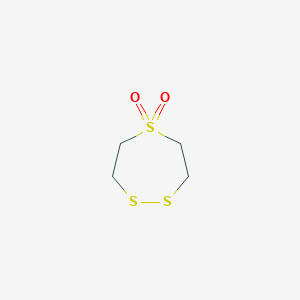
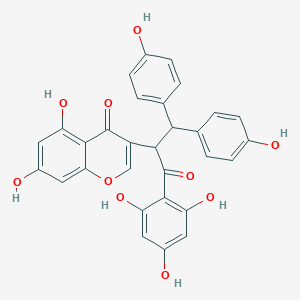
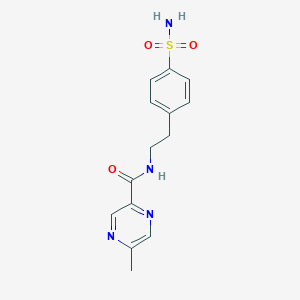
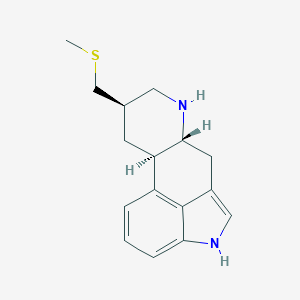
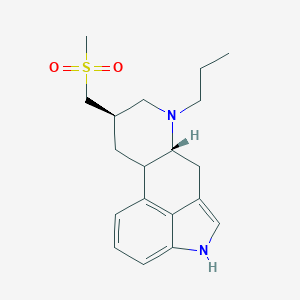
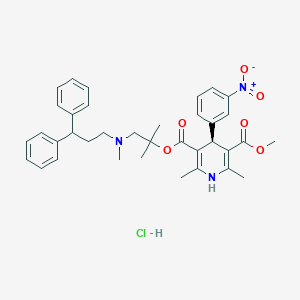
![1,2-Dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B19340.png)
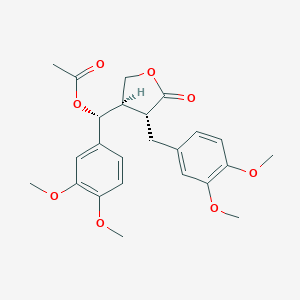
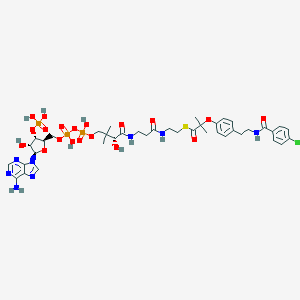
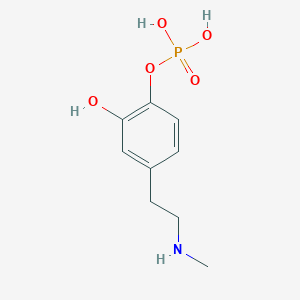
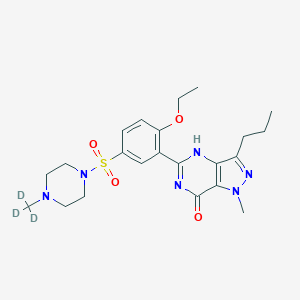
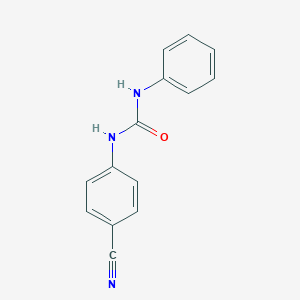
![2-Methylfuro[3,2-b]pyridin-3(2H)-one](/img/structure/B19356.png)
